Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate
Description
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate (CAS 1197032-96-4) is a carbamate derivative with the molecular formula C₁₂H₁₆N₂O₆. Its structure features a 4-nitrophenyl group, a hydroxymethyl substituent, and a hydroxyethyl moiety linked to an ethyl carbamate functional group (Figure 1). This compound is listed under multiple synonyms, including Ethyl[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-carbamate and N-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]carbamic acid ethyl ester.
Properties
CAS No. |
93856-93-0 |
|---|---|
Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
ethyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H16N2O6/c1-2-20-12(17)13-10(7-15)11(16)8-3-5-9(6-4-8)14(18)19/h3-6,10-11,15-16H,2,7H2,1H3,(H,13,17) |
InChI Key |
BTELZCMNUQBOJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of hydroxymethyl and carbamate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce functional groups in a controlled manner, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group may interact with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate, enabling comparative analysis of their properties and applications:
Chloramphenicol
- Structure : 2,2-Dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide (C₁₁H₁₂Cl₂N₂O₅).
- Key Differences : Replaces the carbamate group with a dichloroacetamide moiety.
- Properties: Solubility: Slightly soluble in water; freely soluble in ethanol and propylene glycol. Stability: Stable in neutral or moderately acidic conditions.
- Applications: Broad-spectrum antibiotic with known risks (e.g., aplastic anemia).
- Comparison : The dichloroacetamide group in chloramphenicol enhances lipophilicity, improving membrane permeability compared to the target compound’s polar carbamate and hydroxyl groups.
Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)
- Structure: Contains a phenoxyphenoxyethyl chain linked to ethyl carbamate.
- Key Differences : Lacks nitro and hydroxyl groups but includes aromatic ether linkages.
- Properties :
- Lipophilicity : Higher due to aromatic substituents.
- Applications : Insect growth regulator used in pest control.
- Comparison: The absence of polar groups in fenoxycarb favors agricultural applications, whereas the target compound’s nitro and hydroxyl groups may limit environmental stability.
Ethyl (2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methylcarbamate
- Structure : Features a naphthyl group instead of hydroxymethyl/hydroxyethyl substituents.
- Key Differences : Increased aromaticity from the naphthalene ring.
- Properties :
- Solubility : Likely lower in water due to bulky aromatic groups.
- Applications: No specific data, but structural analogs are explored in medicinal chemistry.
Ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate
- Structure : Includes a nitrosamine group (N-nitroso) and hydroxyethyl chain.
- Properties: Molecular Weight: 162.14 g/mol. Reactivity: Nitrosamines are prone to metabolic activation into carcinogens.
- Applications : Primarily of toxicological interest.
- Comparison : The nitroso group drastically alters toxicity profiles, making this compound unsuitable for therapeutic use compared to the target compound.
Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate
- Structure: Substituted with a fluorobenzylamino group and nitro moiety.
- Key Differences : Fluorine atom enhances electronic effects; nitro group at the 2-position.
- Properties :
- Bioavailability : Fluorine may improve metabolic stability.
- Applications : Investigated in drug discovery for antimicrobial or anticancer activity.
- Comparison : The fluorine substituent could enhance binding affinity to enzymes compared to the target compound’s unsubstituted phenyl ring.
Data Table: Comparative Analysis
Key Research Findings
- Solubility Trends : Hydroxyl and carbamate groups improve water solubility, whereas aromatic or halogenated substituents increase lipophilicity.
- Toxicity Profiles: Nitrosamines (e.g., ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate) exhibit higher carcinogenic risk compared to non-nitrosated carbamates.
Biological Activity
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate, with the CAS number 93856-93-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, utilizing diverse sources to provide a comprehensive understanding.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₁₂H₁₆N₂O₆
- IUPAC Name : this compound
The compound features a carbamate functional group, which is known for its role in various biological activities, including enzyme inhibition and modulation of signaling pathways.
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated the following IC₅₀ values against specific cancer types:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 (liver cancer) | 54.25 |
| HeLa (cervical cancer) | 38.44 |
| NCI-H23 (lung cancer) | >90 |
These results suggest that the compound may selectively inhibit the growth of cancer cells while showing reduced toxicity to normal fibroblast cells, indicating a potential therapeutic window for further development .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit p38 MAPK signaling pathways, which are crucial in regulating inflammation and cell proliferation. This inhibition could lead to decreased tumor growth and inflammation .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase and promotes apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits lipopolysaccharide (LPS)-induced TNF-alpha release in macrophages, suggesting potential applications in treating inflammatory diseases .
Study 1: In Vitro Efficacy Against Cancer Cells
A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The researchers observed a marked decrease in viability in treated cells compared to controls.
Study 2: In Vivo Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of this compound in an animal model of acute inflammation. Results showed a significant reduction in inflammatory markers and improved clinical scores in treated animals compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
